molecular formula C9H16ClNO3 B6194780 methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride CAS No. 2680541-86-8

methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Cat. No.: B6194780
CAS No.: 2680541-86-8
M. Wt: 221.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(methoxymethyl)-2-azabicyclo[211]hexane-4-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride typically involves a [2 + 2] cycloaddition reaction. This reaction can be facilitated by photochemistry, where light energy is used to drive the formation of the bicyclic structure . The reaction conditions often include the use of a photoreactor and specific solvents such as acetone to optimize the yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of scaling up photochemical reactions would apply. This includes ensuring consistent light exposure, maintaining reaction temperatures, and using industrial-grade solvents and reagents to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action for methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with molecular targets through its bicyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is unique due to the presence of the nitrogen atom within its bicyclic structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2680541-86-8

Molecular Formula

C9H16ClNO3

Molecular Weight

221.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.